molecular formula C13H12BrF2NO2 B13895551 tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate

Cat. No.: B13895551
M. Wt: 332.14 g/mol
InChI Key: QITAVORMOMZBDF-UHFFFAOYSA-N
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Description

1-Boc-3-bromo-5,7-difluoroindole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry The structure of 1-Boc-3-bromo-5,7-difluoroindole includes a bromine atom and two fluorine atoms attached to the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

The synthesis of 1-Boc-3-bromo-5,7-difluoroindole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :

    Bromination: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Protection: The nitrogen atom of the indole ring is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-Boc-3-bromo-5,7-difluoroindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-bromo-5,7-difluoroindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-3-bromo-5,7-difluoroindole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-Boc-3-bromo-5,7-difluoroindole can be compared with other indole derivatives such as:

The presence of both bromine and fluorine atoms in 1-Boc-3-bromo-5,7-difluoroindole makes it unique and potentially more versatile for various applications.

Properties

Molecular Formula

C13H12BrF2NO2

Molecular Weight

332.14 g/mol

IUPAC Name

tert-butyl 3-bromo-5,7-difluoroindole-1-carboxylate

InChI

InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-9(14)8-4-7(15)5-10(16)11(8)17/h4-6H,1-3H3

InChI Key

QITAVORMOMZBDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)F)F)Br

Origin of Product

United States

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